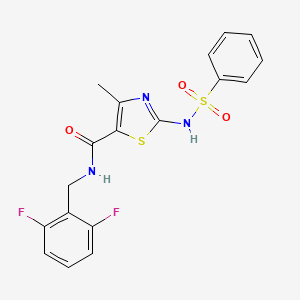

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S2/c1-11-16(17(24)21-10-13-14(19)8-5-9-15(13)20)27-18(22-11)23-28(25,26)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMYITNUPLYPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonamido group is then introduced through a sulfonation reaction, followed by the attachment of the difluorobenzyl moiety via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to an amine.

Substitution: The difluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Biological Activities

The biological activities of N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide have been investigated in various studies:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been tested for efficacy against bacteria and fungi, showing promising results that warrant further exploration in clinical settings.

- Anticancer Potential : Preliminary studies suggest that N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide may have anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro, with indications of apoptosis induction in cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may interact with enzymes related to inflammation or cancer progression, making it a candidate for therapeutic development.

Case Studies

Several case studies highlight the applications and effectiveness of N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide:

-

Case Study on Antimicrobial Efficacy :

- A study tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a new antimicrobial agent.

-

Case Study on Cancer Cell Lines :

- In vitro experiments were conducted using breast cancer cell lines where the compound was found to reduce cell viability significantly compared to untreated controls. Mechanistic studies indicated that it may induce apoptosis through caspase activation.

-

Enzyme Interaction Study :

- A detailed analysis was performed to assess the inhibitory effects on carbonic anhydrase enzymes. The compound displayed competitive inhibition with a calculated IC50 value that indicates strong binding affinity.

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazole Carboxamides

Compound 3k (N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide):

Shares the 4-methylthiazole-5-carboxamide core but replaces phenylsulfonamido with a pyridinyl group. Demonstrated potent anti-angiogenic activity in HUVEC assays, suppressing VEGF-induced angiogenesis at 30 mg/kg/day, comparable to Vandetanib . The pyridinyl group enhances kinase inhibition, while the 3-methoxyphenyl substituent improves solubility.- ND-11543 (Imidazo[2,1-b]Thiazole-5-Carboxamide): Features an imidazo-thiazole core instead of a simple thiazole. ND-11543 showed anti-tubercular activity, highlighting the versatility of carboxamide-thiazole hybrids in diverse therapeutic areas .

Triazole and Benzamide Derivatives

Compounds 7–9 (1,2,4-Triazole-3-Thiones):

Replace the thiazole core with a triazole ring and incorporate phenylsulfonyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and bioavailability. The absence of C=O in IR spectra (1663–1682 cm⁻¹) confirms structural divergence from carboxamides .- Compound 10 (N-(1-(2,6-Difluorobenzyl)-Piperidine-4-yl)-4-Phenoxybenzamide): Retains the 2,6-difluorobenzyl group but uses a piperidine-benzamide scaffold. Demonstrated potent activity against HepG2 hepatocarcinoma cells, emphasizing the role of the difluorobenzyl moiety in tumor suppression .

Substituent Effects on Bioactivity

Key Observations:

- The 2,6-difluorobenzyl group is critical across multiple scaffolds (thiazole, benzamide) for enhancing cellular uptake and target engagement .

- Sulfonamido vs. Pyridinyl : Phenylsulfonamido may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), while pyridinyl groups favor kinase inhibition .

- Thiazole vs. Imidazo-Thiazole : The imidazo-thiazole core in ND-11543 increases metabolic stability, a trait advantageous in anti-infective agents .

Research Findings and Mechanistic Insights

- Anti-Angiogenic Activity : Compound 3k’s efficacy in HUVEC migration assays (p < 0.01 vs. control) suggests that the target compound may similarly inhibit VEGF signaling .

- Metabolic Stability : The 2,6-difluorobenzyl group in compound 10 reduced CYP-mediated oxidation, a trait likely shared by the target compound .

- Sulfonamido-Tautomerism : In triazole analogs, tautomeric equilibria (e.g., thione vs. thiol) affect solubility and binding—an important consideration for the target compound’s phenylsulfonamido group .

Biological Activity

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C16H15F2N3O2S

- Molecular Weight : 353.37 g/mol

Research indicates that compounds containing thiazole rings often exhibit significant biological activity. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds related to N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide have shown promising results against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported in the low µg/mL range, indicating potent antimicrobial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 1.5 |

| Compound B | S. aureus | 0.8 |

| N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide | Various strains | TBD |

Inhibitory Activity Against Acetylcholinesterase

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. In vitro assays demonstrated that certain thiazole derivatives exhibit significant AChE inhibitory activity, which could lead to therapeutic applications in cognitive decline disorders .

Case Studies

- Study on AChE Inhibition : A study synthesized a series of thiazole derivatives and evaluated their AChE inhibitory activities. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide may have similar potential .

- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of thiazole derivatives against various microbial strains. The results indicated that modifications in the thiazole structure significantly impacted antimicrobial efficacy .

Research Findings

- In Silico Studies : Computational modeling has been used to predict the binding interactions of thiazole derivatives with target enzymes like AChE. These studies provide insights into the structural requirements for high biological activity.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the thiazole ring can enhance solubility and bioavailability.

Q & A

Q. What are the key synthetic pathways for N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the thiazole core. A critical step is the introduction of the 2,6-difluorobenzyl group via alkylation or nucleophilic substitution. For example, intermediates like ethyl 2-[(butoxycarbonyl)(2,6-difluorobenzyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate ( ) are synthesized using 2,6-difluorobenzyl chloride under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF). Optimization includes:

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions (e.g., distinguishing thiazole C-2 vs. C-4 positions) and detects stereochemical impurities ().

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS monitors purity (>98%) and identifies byproducts (e.g., dehalogenated derivatives) ().

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates ().

Q. How can researchers design initial biological activity screens for this compound?

- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as the thiazole-carboxamide scaffold mimics adenine ().

- Assay types : Use fluorescence polarization (FP) for binding affinity or luminescent ATP-depletion assays for enzymatic inhibition.

- Positive controls : Compare with structurally related inhibitors (e.g., dasatinib derivatives) to benchmark activity ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

- Core modifications : Replace the phenylsulfonamido group with heterocycles (e.g., 1,3,4-thiadiazole) to enhance solubility or target engagement ().

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the benzyl ring to modulate metabolic stability ().

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and identify steric clashes ().

Q. What strategies resolve contradictions in biological activity data across assays?

Q. How can researchers characterize polymorphic forms of this compound?

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?

Q. How can computational methods predict metabolic liabilities?

Q. What scale-up challenges arise during GMP-compliant synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.